2-Hydroxy-2-phenylethanimidamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then reduced to benzylamine. The benzylamine is subsequently reacted with cyanogen bromide to form the corresponding amidine, which is then hydrolyzed to yield 2-Hydroxy-2-phenylethanimidamide . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of specific catalysts and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Hydroxy-2-phenylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-Hydroxy-2-phenylethanimidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect processes such as cell signaling and metabolism .
Comparison with Similar Compounds
2-Hydroxy-2-phenylethanimidamide hydrochloride can be compared with other similar compounds, such as:
Methyl 3-hydroxy-2-piperidinecarboxylate hydrochloride: Similar in structure but with a piperidine ring instead of a phenyl group.
(1Z)-2,2-Diethoxy-N′,2-diphenylethanimidamide: Contains additional ethoxy groups and a different substitution pattern. These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-hydroxy-2-phenylethanimidamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYGXCTLPHWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947308 | |
Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24440-16-2 | |
Record name | Benzeneethanimidamide, α-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24440-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.